2-Chloro-3-hydroxybenzonitrile
Overview
Description
2-Chloro-3-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO and a molecular weight of 153.57 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-hydroxybenzonitrile consists of a benzene ring with a chlorine atom and a hydroxyl group attached to adjacent carbon atoms, and a nitrile group attached to the third carbon atom .Physical And Chemical Properties Analysis
2-Chloro-3-hydroxybenzonitrile is a solid substance . It has a molecular weight of 153.57 .Scientific Research Applications
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Green Synthesis of Benzonitrile
- Field : Organic Chemistry
- Summary : The compound is used in the green synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
- Method : The process involves the use of ionic liquid as the recycling agent. The ionic liquid exhibits multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalyst .
- Results : When the molar ratio of benzaldehyde to hydroxylamine was 1:1.5, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours .
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One-step Synthesis of 2-chlorobenzonitrile
- Field : Materials Science
- Summary : 2-Chloro-3-hydroxybenzonitrile is used in a one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation .
- Method : A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for this synthesis in a fixed bed reactor at atmospheric pressure .
- Results : The 10 wt% V2O5/Al2O3 catalyst was found to be the best, and the high selectivity for 2-chlorobenzonitrile was presumably due to the formation of the isolated surface and polymeric tetrahedral vanadia species along with aluminum vanadate species .
-
Synthesis of 6-aminophenanthridines
- Field : Organic Chemistry
- Summary : 2-Chloro-4-hydroxybenzonitrile may be used in the synthesis of 6-aminophenanthridines via Suzuki-Miyaura coupling reaction .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
- Preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile
- Field : Organic Chemistry
- Summary : 2-Chloro-4-hydroxybenzonitrile may be used in the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Future Directions
A green synthesis method using ionic liquid as a recycling agent has been proposed for the synthesis of benzonitrile, a related compound . This method simplifies the separation process and eliminates the need for metal salt catalysts . The ionic liquid can be easily recovered by phase separation and recycled directly after the reaction . This novel route could potentially be applicable to the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles .
properties
IUPAC Name |
2-chloro-3-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERLNEQRYBEGFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613850 | |
Record name | 2-Chloro-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxybenzonitrile | |
CAS RN |
51786-11-9 | |
Record name | 2-Chloro-3-hydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51786-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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